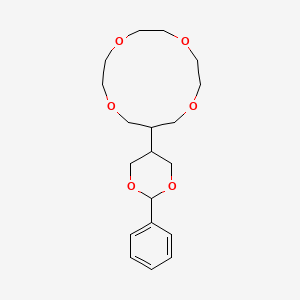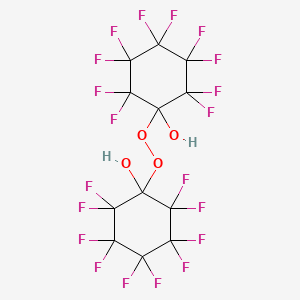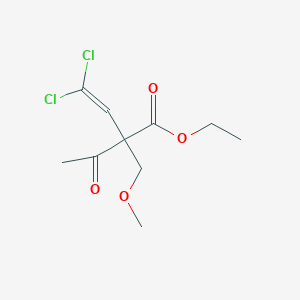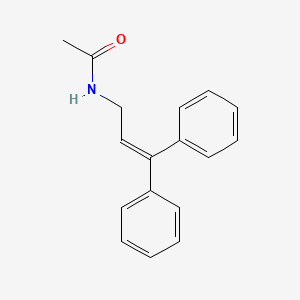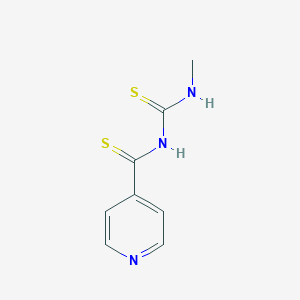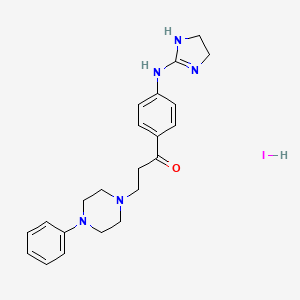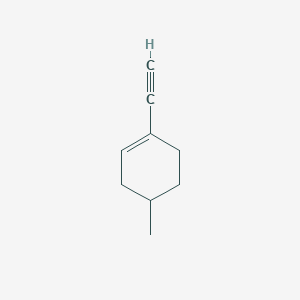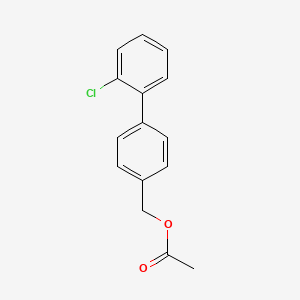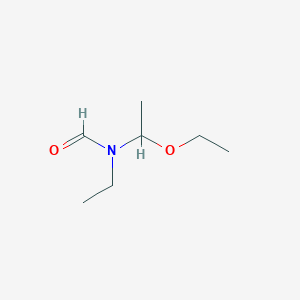![molecular formula C11H15BrO3 B14332600 [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol CAS No. 110316-11-5](/img/structure/B14332600.png)
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol: is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol typically involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of 4-(3-bromopropoxy)-3-methoxybenzaldehyde or 4-(3-bromopropoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(3-propoxy)-3-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
- 4-(3-Chloropropoxy)-3-methoxyphenylmethanol
- 4-(3-Iodopropoxy)-3-methoxyphenylmethanol
- 4-(3-Fluoropropoxy)-3-methoxyphenylmethanol
Comparison:
- Uniqueness: The presence of the bromine atom in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
- Reactivity: The bromine derivative is more reactive than the chlorine and fluorine derivatives but less reactive than the iodine derivative in nucleophilic substitution reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
110316-11-5 |
|---|---|
Fórmula molecular |
C11H15BrO3 |
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
[4-(3-bromopropoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H15BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
Clave InChI |
NJQQEAJCDYVZMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CO)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


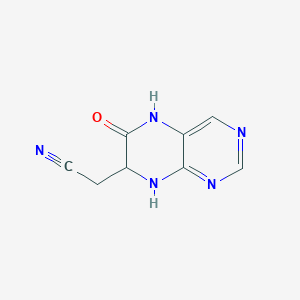
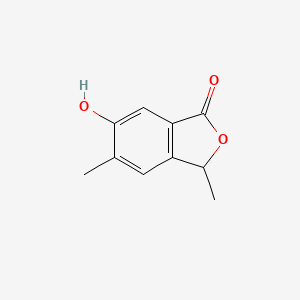
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

